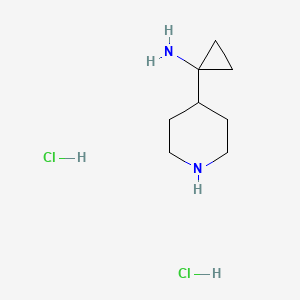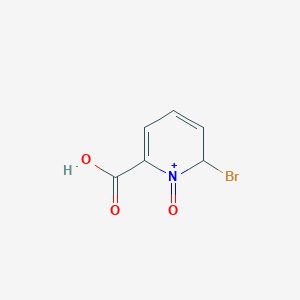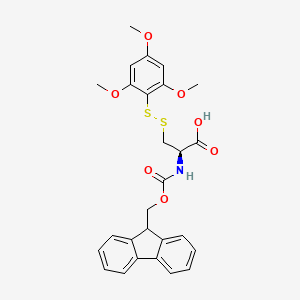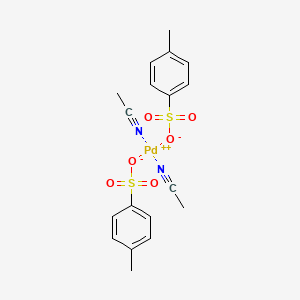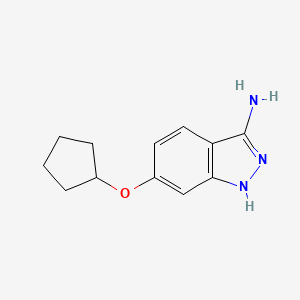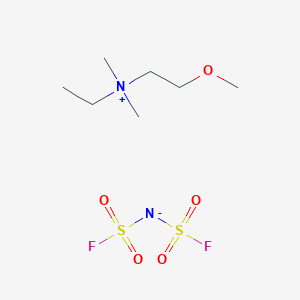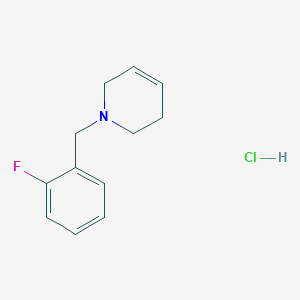![molecular formula C10H14N2O3 B1449535 methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate CAS No. 1803586-77-7](/img/structure/B1449535.png)
methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate
描述
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate is a complex organic compound featuring a cyclopropane ring, an imidazole moiety, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with cyclopropane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.
科学研究应用
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism by which methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The cyclopropane ring adds rigidity to the structure, potentially enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler compound with similar imidazole functionality.
Cyclopropane carboxylic acid: Shares the cyclopropane ring structure.
Methyl esters: Compounds with similar ester groups.
Uniqueness
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
methyl 1-[hydroxy-(1-methylimidazol-2-yl)methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-5-11-8(12)7(13)10(3-4-10)9(14)15-2/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAMQOSLCFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


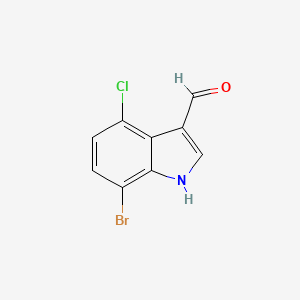
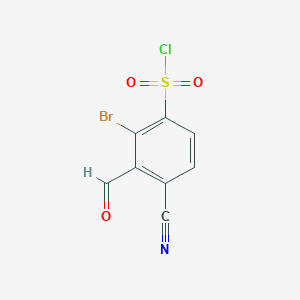
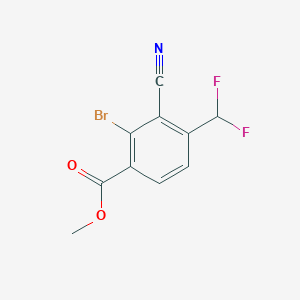
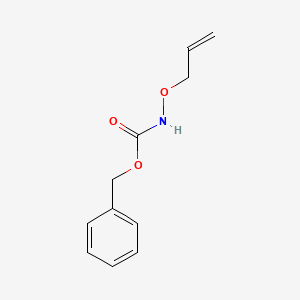
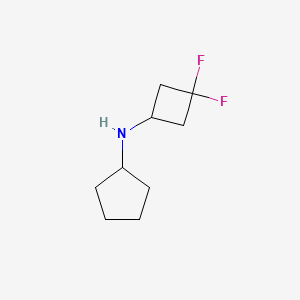
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
